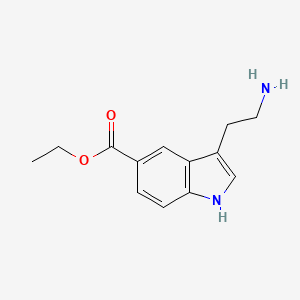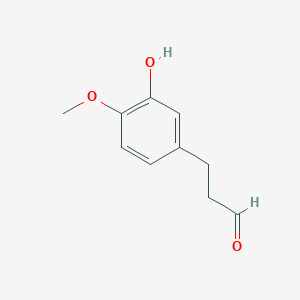
3-(3-hydroxy-4-methoxyphenyl)propanal
概述
描述
3-(3-hydroxy-4-methoxyphenyl)propanal is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoids, which are a class of organic compounds that are biosynthesized by plants. This compound is known for its aromatic properties and is often used in the synthesis of various pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(3-hydroxy-4-methoxyphenyl)propanal typically involves several steps:
Ring Opening: Sassafras oil, methanol, and an alkaline reagent are reacted to obtain a phenol potassium salt solution.
Etherification: The potassium phenolate solution is reacted with an excessive methylating agent to obtain mixed ether.
Hydrolysis: The mixed ether is reacted with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.
Esterification: The hydrolyzed oil phase is reacted with acetic anhydride to obtain an acetyl intermediate product.
Ozonization and Reduction: The acetyl product is reacted with ozone, and a pyro-sub water solution is added for reduction to obtain a reduced oil phase.
Alcoholysis: The oil phase obtained in the previous step is subjected to alcoholysis to obtain a crude product of isovanillin.
Condensation and Hydrogenation: The isovanillin crude product is condensed and hydrogenated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(3-hydroxy-4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl and methoxy groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds depending on the reagent used.
科学研究应用
3-(3-hydroxy-4-methoxyphenyl)propanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of fragrances and flavoring agents
作用机制
The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific signaling pathways
相似化合物的比较
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity.
3-Hydroxy-4-methoxyphenylacetic acid: Used as a biomarker for coffee consumption.
3-(3,4-Dimethoxyphenyl)propionic acid: Studied for its potential health benefits
Uniqueness
3-(3-hydroxy-4-methoxyphenyl)propanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups on the aromatic ring makes it particularly versatile in various chemical reactions and applications.
属性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.2 g/mol |
IUPAC 名称 |
3-(3-hydroxy-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H12O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-7,12H,2-3H2,1H3 |
InChI 键 |
QYOYBHCGTRXATB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
规范 SMILES |
COC1=C(C=C(C=C1)CCC=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
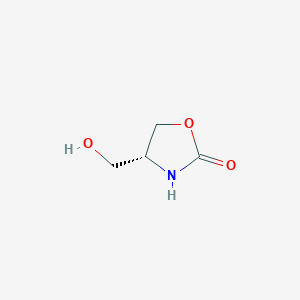
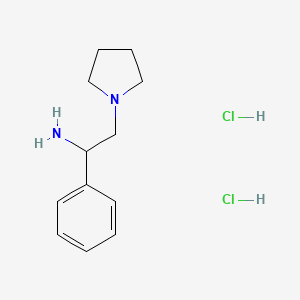
![7-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1638756.png)
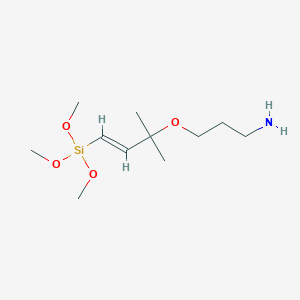
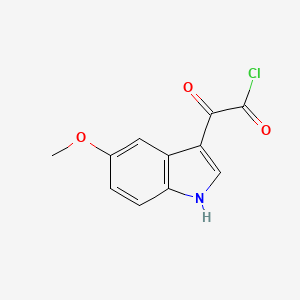
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]-](/img/structure/B1638762.png)

![3-(benzo[d]thiazol-2-yl)-N-hydroxypropanamide](/img/structure/B1638773.png)
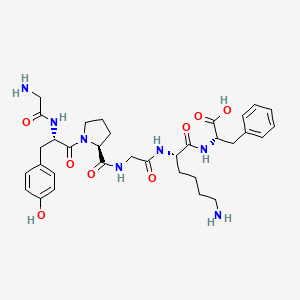
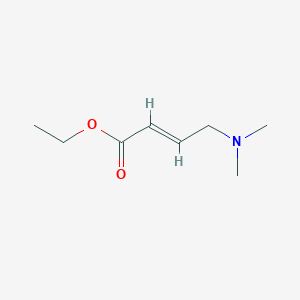
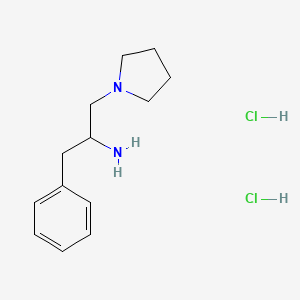
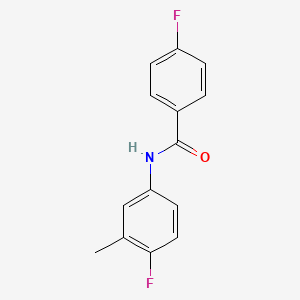
![Adenosine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B1638792.png)
